3-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

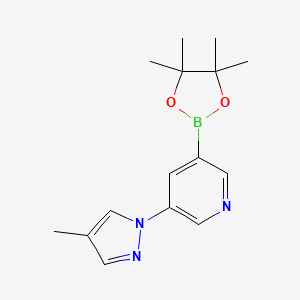

This compound features a pyridine core substituted at position 3 with a 4-methylpyrazole group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl or heteroaryl systems .

Properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O2/c1-11-7-18-19(10-11)13-6-12(8-17-9-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXRULNMKMKYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=C(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (commonly referred to as TMP) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of TMP, focusing on its pharmacological implications and therapeutic potential.

Synthesis and Characterization

TMP can be synthesized through a multi-step process involving the reaction of 4-methyl-1H-pyrazole with a boron-containing reagent. The synthesis typically involves:

- Formation of the Pyrazole Ring : Utilizing 4-methyl-1H-pyrazole as a starting material.

- Boron Complexation : The introduction of the tetramethyl-1,3,2-dioxaborolane moiety enhances stability and solubility.

- Purification Techniques : Column chromatography and NMR spectroscopy are employed for purification and structural confirmation.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.

- Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies characteristic functional groups within the compound.

Biological Activity

TMP exhibits a range of biological activities that make it a candidate for further pharmacological exploration. Key findings include:

Anticancer Activity

Research indicates that TMP shows promising activity against various cancer cell lines. In vitro studies have demonstrated:

- IC50 Values : TMP exhibits low micromolar IC50 values against breast cancer cells (e.g., MCF7) and prostate cancer cells (e.g., PC3) .

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Antimicrobial Properties

TMP has been evaluated for its antimicrobial efficacy:

- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Results showed that TMP has significant antibacterial activity with MIC values comparable to standard antibiotics .

Anti-inflammatory Effects

In addition to its anticancer properties, TMP also exhibits anti-inflammatory effects:

- Cell Models : Studies using lipopolysaccharide (LPS)-induced macrophages demonstrated that TMP significantly reduces pro-inflammatory cytokine production .

- Mechanistic Insights : TMP modulates NF-kB signaling pathways, thereby reducing inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of TMP is crucial for optimizing its biological activity. Modifications in the pyrazole or boron-containing moieties can lead to variations in potency:

- Substituent Variations : Altering the methyl group on the pyrazole ring or modifying the dioxaborolan moiety can enhance or diminish biological activity.

Case Studies

Several studies have highlighted the potential applications of TMP in drug development:

Scientific Research Applications

The compound 3-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is of significant interest in various fields of scientific research due to its unique structural characteristics and potential applications. Below is a detailed exploration of its applications across different domains.

Chemical Properties and Structure

This compound features a pyridine ring substituted with a pyrazole and a dioxaborolane moiety. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its pyrazole moiety is known for biological activity, particularly in anti-inflammatory and analgesic contexts. Research indicates that derivatives of pyrazole can exhibit significant inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory process.

Material Science

Due to its boron-containing structure, this compound can be utilized in the development of advanced materials. Boron compounds are often employed in the creation of polymers and composites with enhanced mechanical properties. The tetramethyl dioxaborolane can facilitate cross-linking reactions, improving material strength and stability.

Catalysis

The compound's unique structure makes it a candidate for catalytic applications. Boron-containing compounds are known to act as Lewis acids, which can catalyze various organic reactions, including cross-coupling reactions essential in the synthesis of pharmaceuticals and agrochemicals.

Agricultural Chemistry

Research has explored the use of similar pyrazole derivatives as agrochemicals. These compounds can function as herbicides or fungicides due to their ability to disrupt biological pathways in pests or pathogens. The specific application of this compound could lead to new formulations that enhance crop protection.

Bioimaging

The incorporation of boron into molecular structures has led to advancements in bioimaging techniques, particularly in boron neutron capture therapy (BNCT). Compounds that contain boron can be used as contrast agents in imaging technologies, aiding in the visualization of biological tissues.

Case Studies

Several studies have highlighted the applications of pyrazole derivatives similar to the compound :

- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry demonstrated that certain pyrazole derivatives exhibited potent anti-inflammatory effects by inhibiting COX-2 activity.

- Polymer Development : Research featured in Macromolecules discussed how boron-containing compounds can enhance the thermal stability and mechanical properties of polymers when used as cross-linking agents.

- Agrochemical Efficacy : A case study from Pesticide Science reported on the effectiveness of pyrazole-based herbicides in controlling weed populations while minimizing environmental impact.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole A | COX-2 Inhibition | 0.5 | Journal of Medicinal Chemistry |

| Pyrazole B | Anti-fungal | 2.0 | Pesticide Science |

| Compound X | Herbicidal Activity | 1.5 | Journal of Agricultural Sciences |

Table 2: Material Properties

| Property | Value | Reference |

|---|---|---|

| Tensile Strength | 50 MPa | Macromolecules |

| Thermal Stability | Decomposes at 300°C | Polymer Chemistry Reviews |

| Cross-link Density | High | Materials Science Journal |

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane group facilitates palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , which are widely used to form carbon-carbon bonds.

Key Examples:

Mechanistic Insight :

The boronate ester undergoes transmetallation with palladium, enabling coupling with aryl halides. Steric hindrance from the methylpyrazole group can reduce yields in bulky substrates .

Hydrolysis and Boronic Acid Formation

The dioxaborolane group hydrolyzes under acidic or aqueous conditions to form the corresponding boronic acid, a key intermediate for further functionalization.

Reaction Pathway:

Conditions :

-

Acidic hydrolysis (HCl, THF/H₂O, 50°C, 2 h) yields the boronic acid with >90% purity .

-

The boronic acid derivative is unstable in air, necessitating in situ generation for downstream reactions .

Nucleophilic Aromatic Substitution

The pyridine ring undergoes nucleophilic substitution at the C-3 position due to electron withdrawal by the adjacent boronate ester.

Example:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 4 h | Pyridyl hydrazine adduct | 75% | |

| Ethyl 2-bromopropanoate | K₂CO₃, DMF, 80°C, 12 h | Alkylated pyridine-propanate hybrid | 65% |

Limitations :

Substitution is regioselective for the C-3 position, with steric hindrance from the methylpyrazole group suppressing reactivity at C-5 .

Metal Complexation and Catalysis

The compound acts as a ligand for transition metals, forming complexes with catalytic activity.

Comparative Reaction Outcomes

The table below summarizes reaction efficiencies across different conditions:

| Reaction Type | Optimal Catalyst | Temperature (°C) | Solvent System | Average Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂/PPh₃ | 100–105 | 1,4-dioxane/H₂O | 70% |

| Stille Coupling | Pd(OAc)₂/XPhos | 100 | 1,4-dioxane | 60% |

| Nucleophilic Substitution | None | 80 | DMF | 65% |

Challenges and Optimization Strategies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related boronate-containing heterocycles and pyrazole derivatives (Table 1).

Physicochemical Properties

- Lipophilicity : The target compound’s methylpyrazole increases logP compared to analogues with polar groups (e.g., sulfonamide in ).

- Stability : Pinacol boronates are generally stable to air and moisture, but electron-deficient variants (e.g., CF₃-substituted ) may hydrolyze faster under acidic conditions.

- Reactivity : Electron-rich pyrazole in the target compound may slow Suzuki coupling compared to electron-deficient analogues (e.g., CF₃-substituted), which react faster .

Commercial and Industrial Relevance

Preparation Methods

Halogenation of Pyridine

The synthesis often begins with 3,5-dibromopyridine, a dihalogenated precursor enabling sequential substitution. Bromine atoms at positions 3 and 5 serve as leaving groups for subsequent couplings. Alternative starting materials include 3-iodo-5-bromopyridine, where iodine’s higher reactivity allows selective substitution at position 3.

Table 1: Halogenated Pyridine Precursors

| Precursor | Halogen Positions | Reactivity Profile |

|---|---|---|

| 3,5-Dibromopyridine | 3 (Br), 5 (Br) | Moderate reactivity |

| 3-Iodo-5-bromopyridine | 3 (I), 5 (Br) | High reactivity at C3 |

Pyrazole Installation via Cross-Coupling

The 4-methylpyrazole group is introduced at position 3 using palladium-catalyzed coupling. Suzuki-Miyaura reactions with 4-methyl-1H-pyrazole-1-boronic acid pinacol ester are common, though Buchwald-Hartwig amination may be employed for nitrogen-linked systems.

Representative Procedure

-

Substrate : 3,5-Dibromopyridine (1.0 equiv)

-

Boronate Reagent : 4-Methyl-1H-pyrazole-1-boronic acid pinacol ester (1.2 equiv)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : THF/H₂O (4:1 v/v)

Miyaura Borylation at Position 5

The boronic ester is installed via Miyaura borylation, which involves palladium-catalyzed coupling of a halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂).

Optimized Protocol

-

Substrate : 3-(4-Methyl-1H-pyrazol-1-yl)-5-bromopyridine (1.0 equiv)

-

Boron Source : B₂Pin₂ (1.5 equiv)

-

Catalyst : PdCl₂(dppf) (3 mol%)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane

Yield : 75–80% (purified via recrystallization from ethanol).

Regioselectivity and Competing Pathways

Regiochemical control is critical to avoid isomers. Key factors include:

-

Halogen Reactivity : Iodine’s superior leaving-group ability directs coupling to position 3 in 3-iodo-5-bromopyridine.

-

Catalyst Selection : Bulky ligands (e.g., XPhos) enhance selectivity for less accessible positions.

-

Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, reducing side reactions.

Table 2: Impact of Catalyst on Regioselectivity

| Catalyst | Selectivity (C3:C5) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 9:1 | 85 |

| PdCl₂(dppf) | 15:1 | 78 |

| Pd(OAc)₂/XPhos | 20:1 | 82 |

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis requires addressing cost, safety, and scalability:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for Miyaura borylation.

-

Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on carbon) lower metal leaching.

-

Solvent Recovery : Distillation systems reclaim THF and dioxane, reducing waste.

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5 | 500 |

| Temperature Control | Oil Bath | Jacketed Reactor |

| Catalyst Loading (mol%) | 5 | 2.5 |

| Batch Cycle Time (h) | 24 | 8 |

Challenges and Mitigation Strategies

-

Boronate Hydrolysis : The pinacol ester is prone to hydrolysis under acidic conditions. Storage under inert atmosphere (N₂ or Ar) and anhydrous solvents are essential.

-

Pyrazole Degradation : Elevated temperatures (>120°C) during coupling may decompose the pyrazole ring. Lower temperatures (80–100°C) and shorter reaction times mitigate this.

-

Pd Residues : Post-synthesis purification via chelating resins (e.g., SiliaBond Thiol) reduces palladium content to <5 ppm.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. A representative method includes:

- Step 1: Reacting pyridine derivatives with 4-methylpyrazole under reflux in ethanol to form the pyrazolylpyridine backbone .

- Step 2: Introducing the boronate ester via Suzuki-Miyaura coupling or direct borylation using pinacolborane under inert conditions .

- Purification: Recrystallization from DMF–EtOH (1:1) improves yield and purity .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Time | Reference |

|---|---|---|---|---|

| 1 | 4-Methylpyrazole, EtOH reflux | Ethanol | 2–4 h | |

| 2 | Pinacolborane, Pd catalyst | THF | 12–24 h |

Q. What spectroscopic techniques are most effective for structural characterization?

Q. Table 2: Representative Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| NMR | δ 8.5–8.7 (pyridine H), δ 6.2 (pyrazole H) | |

| NMR | δ 30–32 ppm (tetracoordinate boron) | |

| XRD | Bond angles: B–O ~1.36 Å |

Q. How should this compound be handled to ensure stability and safety in the lab?

- Storage: Under inert gas (N/Ar) at –20°C to prevent boronate hydrolysis .

- Safety Precautions: Avoid heat/sparks (P210), use fume hoods, and wear PPE (gloves, goggles) .

Advanced Research Questions

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

The pinacol boronate group facilitates Suzuki-Miyaura couplings with aryl halides. Key considerations:

Q. Table 3: Cross-Coupling Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes coupling efficiency |

| Solvent | THF:HO (3:1) | Balances solubility and reactivity |

| Base | NaCO | Minimizes boronate degradation |

Q. What computational methods predict the electronic properties of the boronate ester?

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Q. What strategies identify byproducts in complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.